N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide is a synthetic organic compound known for its broad spectrum of applications in various scientific fields, such as chemistry, biology, medicine, and industry. This compound has been the subject of numerous studies due to its unique structure and promising properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves a condensation reaction between 3,4,5-trimethoxybenzoic acid hydrazide and 1-ethyl-2-formylbenzimidazole. The reaction often requires a suitable solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction.
Step 1: Synthesize 1-ethyl-2-formylbenzimidazole by reacting 1-ethylbenzimidazole with an appropriate formylating agent.
Step 2: Condense the synthesized 1-ethyl-2-formylbenzimidazole with 3,4,5-trimethoxybenzoic acid hydrazide in the presence of a solvent.
Industrial Production Methods
On an industrial scale, the production involves similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors to improve efficiency and yield, and ensuring proper purification steps such as recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can yield various derivatives depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or benzohydrazide moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The reactions typically yield derivatives with modified chemical and physical properties, depending on the reagents and conditions applied.
Scientific Research Applications
Chemistry
Synthesis of novel heterocyclic compounds.
Precursor in the development of complex molecular architectures.
Biology
Used in the synthesis of bioactive molecules.
Investigated for potential antimicrobial and antiviral activities.
Medicine
Research into anticancer properties.
Potential use in the development of new pharmaceuticals.
Industry
Application in the development of advanced materials.
Use in the creation of organic semiconductors.
Mechanism of Action
The mechanism by which N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide exerts its effects is often linked to its ability to interact with specific molecular targets. For instance, it can bind to DNA or proteins, affecting their function and leading to therapeutic outcomes.
Molecular Targets and Pathways Involved
DNA intercalation, affecting replication and transcription.
Inhibition of specific enzymes involved in disease pathways.
Modulation of cellular signaling pathways.
Comparison with Similar Compounds
N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to its particular substituents, which provide distinctive properties not observed in similar compounds such as:
N'-[(E)-(1-methyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide: Lacks the ethyl group, potentially reducing its efficacy in certain applications.
N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-4-methoxybenzohydrazide: Missing additional methoxy groups, altering its chemical behavior.
By highlighting these differences, the uniqueness of this compound becomes evident, emphasizing its importance in scientific research and applications.
And that’s a wrap! Want to dive even deeper into any of these sections?
Properties
IUPAC Name |
N-[(E)-(1-ethylbenzimidazol-2-yl)methylideneamino]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-5-24-15-9-7-6-8-14(15)22-18(24)12-21-23-20(25)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-12H,5H2,1-4H3,(H,23,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCJMRUBNVYNGL-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C=NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C=N/NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.